molecular formula C13H13NO3 B15112045 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- CAS No. 1355229-29-6

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl-

Cat. No.: B15112045
CAS No.: 1355229-29-6
M. Wt: 231.25 g/mol
InChI Key: QKWWNKXTHMXYQT-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a quinoline ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- typically involves the reaction of appropriate quinoline derivatives with methoxy and methyl substituents. One common method involves the use of 4-methoxy-2-quinolinecarboxylic acid as a starting material . The reaction conditions often include the use of specific catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group at the 4-position strongly activates the quinoline ring toward electrophilic attack, directing incoming electrophiles to the 5- and 8-positions. The electron-rich environment from the 6,7-dimethyl groups further enhances reactivity. Key reactions include:

  • Nitration : Occurs at the 5-position under mixed-acid conditions (HNO₃/H₂SO₄), yielding 5-nitro derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 8-position.

  • Vilsmeier–Haack Formylation : Using POCl₃ and DMF, formylation occurs at the 5-position due to steric hindrance from the 6,7-dimethyl groups .

Alkylation and Acylation

The carboxylic acid and methoxy groups facilitate nucleophilic reactions under basic conditions:

Alkylation

Methylation with CH₃I in DMF (50°C, 1 hr) proceeds via an SN2 mechanism. Steric hindrance near the nitrogen atom favors O-methylation over N-methylation. Key findings from NaH/K₂CO₃-mediated reactions :

BaseSolventTemperatureO:N Methylation Ratio
NaHTHF0°C95:5
K₂CO₃Acetone50°C85:15
TriethylamineDMF50°CNo reaction

Mechanistic Insight : Computational studies confirm that the methyl group on sulfur shields the nitrogen atom, favoring O-methylation .

Acylation

Acetyl chloride in pyridine selectively acylates the oxygen atom of the methoxy group, forming 4-acetoxy derivatives.

Decarboxylation

Thermal decarboxylation (180–200°C) removes the carboxylic acid group, generating 4-methoxy-6,7-dimethylquinoline. This reaction is critical for synthesizing simplified quinoline scaffolds .

Hydrolysis and Esterification

The carboxylic acid undergoes reversible esterification:

  • Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester.

  • Hydrolysis : NaOH/EtOH regenerates the carboxylic acid from esters .

Palladium-Catalyzed Cross-Coupling

While not directly observed in the cited studies, analogous quinoline derivatives participate in:

  • Suzuki–Miyaura Coupling : Boronic acids react at the 2-position under Pd(PPh₃)₄ catalysis.

  • Heck Reaction : Alkenes couple at the 5- or 8-positions .

Scientific Research Applications

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolinecarboxylic acid
  • 2,4-Dimethylquinoline
  • 4-Methoxyquinoline

Uniqueness

2-Quinolinecarboxylic acid, 4-methoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1355229-29-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-methoxy-6,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-9-10(5-8(7)2)14-11(13(15)16)6-12(9)17-3/h4-6H,1-3H3,(H,15,16)

InChI Key

QKWWNKXTHMXYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C=C2OC)C(=O)O

Origin of Product

United States

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